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3-chloro-2-(trifluoromethyl)benzoic Acid

Cat. No.: B1600843
CAS No.: 857061-43-9
M. Wt: 224.56 g/mol
InChI Key: DAVGYAZXHZUVIQ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoic Acid Architectures in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental structural motifs that appear frequently in medicinal chemistry and are utilized as building blocks in organic synthesis. nih.govwikipedia.org The carboxylic acid group is of particular interest as it can participate in a variety of chemical reactions, including the formation of esters, amides, and acid halides. wikipedia.org These transformations allow for the construction of more complex molecules from a simple benzoic acid scaffold.

In medicinal chemistry, the benzoic acid framework is present in numerous drugs and biologically active compounds. nih.govpreprints.org Researchers have synthesized and evaluated various substituted benzoic acids for a wide range of therapeutic applications, including anticancer and antimicrobial agents. preprints.org For instance, novel series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids have been synthesized and investigated for their potential as anticancer agents. preprints.org The ability to modify the benzene (B151609) ring with different substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This strategic functionalization is a cornerstone of modern drug discovery, enabling the development of compounds with improved efficacy and selectivity. nih.gov

Significance of Halogen and Trifluoromethyl Substituents in Aromatic Systems for Chemical and Biological Properties

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto an aromatic ring profoundly influences the molecule's physical, chemical, and biological properties. researchgate.netmdpi.com Halogens like chlorine, and the CF₃ group, are strongly electron-withdrawing. cymitquimica.commdpi.com This electronic effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. cymitquimica.comresearchgate.net

The trifluoromethyl group is particularly noteworthy in drug design for several reasons:

Enhanced Lipophilicity : The CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its absorption and distribution within the body. mdpi.com

Target Binding : The CF₃ group can enhance the binding affinity of a molecule to its biological target, such as an enzyme or receptor. mdpi.comnih.gov Its size and electronic nature can lead to more potent and selective interactions. mdpi.com

Similarly, halogen atoms like chlorine can form specific, directed interactions known as halogen bonds with electron-donating atoms in biological macromolecules. acs.org These interactions, distinct from classic hydrogen bonds, can contribute significantly to the binding affinity and selectivity of a drug candidate. acs.org The strategic placement of these substituents is a key strategy in medicinal chemistry to modulate a compound's activity. acs.org For example, the inclusion of a trifluoromethyl group is a feature of several FDA-approved drugs, including the anticancer agent Sorafenib and the antidepressant Fluoxetine. mdpi.com

Research Landscape for Structurally Related Benzoic Acid Derivatives: A Survey of Current Academic Investigations and Potential Relevance to 3-Chloro-2-(trifluoromethyl)benzoic Acid

The research landscape for substituted benzoic acids is vast and active, with numerous studies focusing on compounds structurally related to this compound. These investigations provide insight into the potential applications and synthetic utility of this class of molecules.

For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has been used as a pharmaceutical intermediate in the synthesis of novel antitubercular agents. These agents are designed to inhibit essential enzymes in Mycobacterium tuberculosis. Another related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , also serves as a precursor for a promising class of antitubercular drugs known as benzothiazinones (BTZs), which target the DprE1 enzyme. nih.gov

Research into para-substituted benzoic acid derivatives has led to the identification of potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in cancer treatment. nih.gov Furthermore, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in Alzheimer's disease. nih.gov

The synthesis of these complex benzoic acid derivatives is also an area of active research. Patented methods describe the preparation of compounds like 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid , highlighting industrial interest in these structures. google.comgoogle.com These synthetic efforts often focus on achieving high yields and regioselectivity. google.com

The study of the physical and chemical behavior of these molecules is also crucial. Investigations into the self-association of substituted benzoic acids in different solvents using spectroscopic and computational methods help to understand their behavior in solution, which is critical for processes like crystallization and formulation. ucl.ac.uk

The collective research on these structurally similar compounds underscores the importance of the halogenated and trifluoromethylated benzoic acid scaffold. The findings suggest that this compound could serve as a valuable building block for the synthesis of new therapeutic agents or functional materials, leveraging the unique properties imparted by its specific substitution pattern.

Table 2: Structurally Related Benzoic Acid Derivatives and Their Research Context

Compound Name CAS Number Research Area/Application Source
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid 129931-45-9 Intermediate for antitubercular agents
3-Chloro-5-(trifluoromethyl)benzoic acid 53985-49-2 Chemical intermediate nih.govchemicalbook.com
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid Not available in sources Precursor for antitubercular benzothiazinones nih.gov
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid Not available in sources Slingshot phosphatase inhibitor nih.gov
3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid Not available in sources Subject of synthesis patents google.comgoogle.com
2-chloro-4,5-difluorobenzoic acid Not available in sources Precursor for quinolonecarboxylic acid derivatives google.com

Note: This table is interactive and can be sorted by clicking on the column headers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3O2 B1600843 3-chloro-2-(trifluoromethyl)benzoic Acid CAS No. 857061-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVGYAZXHZUVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470162
Record name 3-Chloro-2-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857061-43-9
Record name 3-Chloro-2-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Halogenated and Trifluoromethylated Benzoic Acid Scaffolds

Strategies for Regioselective Benzene (B151609) Ring Functionalization

Regioselective functionalization is paramount in the synthesis of specifically substituted benzene rings. The process involves introducing substituents at defined positions, which is governed by the electronic properties of the groups already present on the ring and the reaction conditions employed.

The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com For benzene and deactivated rings, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required. libretexts.orgchemguide.co.uk The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the aromatic π-system. chemguide.co.ukchemistrysteps.com The reaction proceeds via a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. masterorganicchemistry.com

When existing substituents are present, they direct the position of the incoming chlorine atom. For instance, electron-donating groups direct ortho- and para-, while electron-withdrawing groups, like the trifluoromethyl (-CF₃) and carboxyl (-COOH) groups, are meta-directors. turito.com Therefore, direct chlorination of 2-(trifluoromethyl)benzoic acid would be expected to yield 3-chloro-2-(trifluoromethyl)benzoic acid, as the carboxyl and trifluoromethyl groups both direct the incoming electrophile to the meta-position relative to themselves (position 5), which is position 3 relative to the trifluoromethyl group.

Table 1: Catalysts in Benzene Halogenation

Reaction Catalyst Function
Chlorination AlCl₃ or FeCl₃ Activates the halogen to create a better electrophile. masterorganicchemistry.comlibretexts.org
Bromination AlBr₃ or FeBr₃ Activates the halogen to create a better electrophile. chemguide.co.uk

The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and lipophilicity. Its introduction onto an aromatic ring can be challenging.

Direct Trifluoromethylation: This involves the reaction of an aromatic ring with a trifluoromethyl radical (•CF₃) source. These radicals can be generated from reagents like trifluoroacetic acid via Kolbe electrolysis or from trifluoromethyl iodide. rsc.orggoogle.com However, these methods can sometimes suffer from low isomeric selectivity. google.com

Indirect Trifluoromethylation: These methods often provide better regiochemical control.

Halide-Exchange Reactions: A common industrial method involves the reaction of a trichloromethyl-substituted arene (a benzotrichloride) with a fluoride (B91410) source like hydrogen fluoride (HF). google.com For example, 2-chloro-1-(trichloromethyl)benzene could be converted to 2-chloro-1-(trifluoromethyl)benzene.

Coupling Reactions: Aryl iodides can undergo coupling reactions with trifluoromethyl copper reagents to introduce the -CF₃ group with high selectivity. google.comrsc.org This approach requires the prior synthesis of the corresponding aryl iodide. google.com

From Carboxylic Acids: Aromatic carboxylic acids can be converted to trifluoromethyl groups, although this is a multi-step process.

The introduction of a carboxylic acid group (-COOH) onto an aromatic ring can be accomplished through several carboxylation methods.

Grignard Reaction: A highly effective laboratory-scale method involves the formation of a Grignard reagent (an organomagnesium halide) from an aryl halide. This reagent then reacts with carbon dioxide (dry ice) in a nucleophilic addition, followed by acidification to yield the benzoic acid. patsnap.com

Directed Ortho-metalation and Carboxylation: In a relevant synthesis for a similar compound, 2-chloro-5-(trifluoromethyl)benzoic acid was prepared from 4-chlorobenzotrifluoride. chemicalbook.com The process involves lithiation at the position ortho to the chlorine atom using n-butyllithium, followed by quenching the resulting aryllithium intermediate with carbon dioxide. chemicalbook.com This demonstrates a powerful strategy for regioselective carboxylation.

Friedel-Crafts Carboxylation: Direct carboxylation of benzene with CO₂ can be achieved using a Lewis acid like aluminum chloride (AlCl₃) and aluminum powder, which acts as an HCl scavenger to drive the reaction forward. quora.com This method, however, can require harsh conditions.

Multistep Synthesis Routes from Diverse Precursors

The synthesis of this compound often involves a sequence of reactions starting from more readily available precursors. The order of reactions is critical to ensure the correct placement of substituents.

A common and robust method for preparing aromatic carboxylic acids is the oxidation of a pre-existing carbon-based side chain. organicmystery.com

Oxidation of Alkylbenzenes: An alkyl group on a benzene ring can be oxidized to a carboxylic acid group, provided it has at least one hydrogen atom on the benzylic carbon. libretexts.orgsavemyexams.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. savemyexams.comncert.nic.in For example, 2-chloro-1-methyl-3-(trifluoromethyl)benzene could theoretically be oxidized to this compound. The entire alkyl side chain, regardless of its length, is oxidized to a -COOH group. libretexts.orgncert.nic.in

Oxidation of Aromatic Aldehydes and Primary Alcohols: Aromatic aldehydes and primary benzylic alcohols are readily oxidized to the corresponding benzoic acids. organicmystery.com Common oxidizing agents include potassium permanganate, Jones reagent (CrO₃/H₂SO₄), and for aldehydes, even milder agents like Tollens' reagent can be effective. organicmystery.com For instance, 3-chloro-2-(trifluoromethyl)benzaldehyde (B3213747) could be oxidized to form the target acid. chemicalbook.com

Table 2: Common Oxidizing Agents for Benzoic Acid Synthesis

Precursor Oxidizing Agent Typical Conditions
Alkylbenzene KMnO₄ Alkaline, heat, followed by acidification. savemyexams.comncert.nic.in
Primary Alcohol Jones Reagent (CrO₃/H₂SO₄) Acidic media. organicmystery.com

Hydrolysis is a fundamental reaction for converting several functional groups into a carboxylic acid.

Hydrolysis of Nitriles (Benzonitriles): Benzonitrile (B105546) derivatives can be hydrolyzed to benzoic acids under either acidic or basic conditions. organicmystery.com The reaction proceeds through an amide intermediate. ncert.nic.in This pathway is useful as the nitrile group can be introduced via methods like the Sandmeyer reaction from an aniline (B41778) precursor. A patent describes the use of nitrilase enzymes for the hydrolysis of benzonitrile derivatives under mild conditions, offering an environmentally friendly alternative. google.com

Hydrolysis of Esters: The hydrolysis of benzoate (B1203000) esters, such as ethyl benzoate, with an acid or base catalyst yields the corresponding benzoic acid. organicmystery.com Alkaline hydrolysis first produces the carboxylate salt (e.g., sodium benzoate), which is then protonated in a separate acidification step to give the final carboxylic acid. sserc.org.uk

Hydrolysis of Benzotrichlorides: Benzotrichlorides (aromatic rings substituted with a -CCl₃ group) can be hydrolyzed to benzoic acids. googleapis.com This reaction is particularly relevant as the -CCl₃ group can be a precursor to the -CF₃ group via halide exchange. google.com For example, a patent describes the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride using sulfuric acid to yield the corresponding benzoic acid. googleapis.com

Selective Fluorination Techniques for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (-CF3) group into an aromatic system is a key step in the synthesis of many modern chemical entities due to the unique electronic properties and metabolic stability this group imparts. organic-chemistry.orgprinceton.edu A variety of reagents and methods have been developed for this purpose, moving from harsh traditional conditions to milder, more selective catalytic processes.

One prominent method involves the use of trifluoromethyltrimethylsilane (TMSCF3) , often referred to as the Ruppert-Prakash reagent. This nucleophilic trifluoromethylating agent can react with various electrophiles. For instance, benzoic acids can be converted into aryl trifluoromethyl ketones through a process activated by anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgacs.org While this specific reaction yields a ketone, related methodologies can be adapted for direct trifluoromethylation.

Another significant approach is metal-mediated or catalyzed trifluoromethylation . Copper-mediated reactions, such as the McLoughlin-Thrower reaction, historically demonstrated the ability to couple trifluoroiodomethane (CF3I) with iodoarenes. wikipedia.org Modern variations use more sophisticated copper complexes and trifluoromethyl sources. wikipedia.orgwikipedia.org Palladium complexes have also been successfully employed to catalyze the trifluoromethylation of aryl halides and boronic acids, providing a versatile route to CF3-substituted aromatics. princeton.edu

Photoredox catalysis has emerged as a powerful and mild technique for generating trifluoromethyl radicals from sources like triflyl chloride (CF3SO2Cl) or CF3I. princeton.eduwikipedia.org This method allows for the direct C-H trifluoromethylation of a broad range of aromatic and heteroaromatic rings at room temperature using a simple light source, avoiding the need for pre-functionalized starting materials. princeton.edu

Electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents , represent another important class. wikipedia.orgnih.gov These hypervalent iodine compounds can deliver a "CF3+" equivalent to nucleophilic substrates, including certain aromatic systems. nih.gov

The choice of method often depends on the specific substrate and the desired position of the trifluoromethyl group. For a molecule like this compound, a method that is tolerant of both the chloro and carboxylic acid functionalities (or their precursors) would be essential.

Reagent/MethodDescriptionTypical Conditions
Trifluoromethyltrimethylsilane (TMSCF3) A nucleophilic CF3 source used for trifluoromethylating various electrophiles. organic-chemistry.orgacs.orgOften used with an activator (e.g., TFAA) and a fluoride source (e.g., CsF). organic-chemistry.org
Copper-Mediated Trifluoromethylation Involves coupling an aryl halide with a CF3 source using a stoichiometric or catalytic amount of copper. wikipedia.orgwikipedia.orgTypically requires a polar solvent (e.g., DMF) and elevated temperatures. wikipedia.org
Photoredox Catalysis Uses a photocatalyst and light to generate CF3 radicals from precursors like CF3SO2Cl or CF3I for direct C-H or cross-coupling reactions. princeton.eduwikipedia.orgMild conditions, often at room temperature with a visible light source. princeton.edu
Umemoto & Togni Reagents Electrophilic sources of the CF3 group, typically hypervalent iodine compounds. wikipedia.orgnih.govReact with nucleophilic arenes or other nucleophiles. nih.gov

Modern Synthetic Innovations and Catalytic Approaches

Recent innovations in organic synthesis have focused on increasing efficiency, selectivity, and sustainability. For scaffolds like this compound, these advances include novel catalytic systems for ring construction and functionalization, as well as the application of principles that reduce environmental impact.

Application of Organometallic Reagents in Aryl Carboxylation

The direct introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation. While classical methods exist, modern approaches often utilize organometallic intermediates to achieve high efficiency and functional group tolerance.

A primary strategy involves the carboxylation of aryl halides with carbon dioxide (CO2) , a readily available C1 feedstock. This is often achieved by first converting the aryl halide into a more reactive organometallic species, such as an organolithium or Grignard reagent. libretexts.orglibretexts.org However, these powerful reagents have limitations as they are strong bases and can react with acidic functional groups. libretexts.orglibretexts.org

Transition-metal catalysis offers a more versatile alternative. Palladium and nickel-based systems are prominent in the catalytic reductive carboxylation of aryl halides. researchgate.netnih.govacs.org In these processes, a low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition into the aryl-halide bond. The resulting organometallic complex can then react with CO2. A reducing agent, such as manganese or diethylzinc, is required to turn over the catalytic cycle. acs.orggoogle.com The choice of ligands is crucial for success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by minimizing side reactions. acs.org These catalytic methods can tolerate a wider array of functional groups compared to traditional organometallic routes. researchgate.netacs.org

MethodCatalyst/Reagent SystemSubstrateKey Features
Grignard Reagent Carboxylation Magnesium (Mg), followed by CO2Aryl HalidesA classic, stoichiometric method. libretexts.org
Palladium-Catalyzed Carboxylation Pd(OAc)2 / tBuXPhos, Et2Zn, CO2Aryl BromidesTolerates a wide range of functional groups. acs.org
Nickel-Catalyzed Carboxylation NiCl2(PPh3)2, Mn, CO2Aryl ChloridesUses a less expensive metal catalyst and reductant. acs.org

Phase Transfer Catalysis for Etherification Reactions in Related Benzoic Acid Systems

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgyoutube.com This is particularly useful for reactions involving an ionic nucleophile (often water-soluble) and an organic substrate (soluble in an organic solvent).

In the context of benzoic acid systems, PTC is highly effective for O-alkylation (etherification) reactions. For example, the synthesis of benzoate esters can be achieved by reacting the sodium or potassium salt of a benzoic acid (dissolved in or interfaced with water) with an alkyl halide (dissolved in an organic solvent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, transports the carboxylate anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. wikipedia.orgyoutube.com

This methodology is advantageous because it avoids the need for anhydrous solvents and strong, non-nucleophilic bases that are often required in homogeneous reaction systems. The conditions are generally mild, and the process can be more cost-effective and "greener" by allowing the use of water. wikipedia.orgyoutube.com This approach would be applicable for converting a substituted benzoic acid into its corresponding ester, a common synthetic manipulation.

Exploration of Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdovepress.com The synthesis of fluorinated aromatics, which has traditionally relied on hazardous reagents and harsh conditions, is an area where green innovations are particularly impactful.

Key green approaches to the synthesis of fluorinated benzoic acids include:

Use of Safer Fluorinating Reagents: Moving away from highly toxic and corrosive reagents like elemental fluorine (F2) and anhydrous hydrogen fluoride (HF). numberanalytics.comnumberanalytics.com While reagents like Selectfluor are still used, the development of methods that can utilize simple alkali metal fluorides (e.g., KF) is a major goal. dovepress.comrsc.org

Solvent-Free and Alternative Solvent Systems: Performing reactions in the absence of volatile organic solvents reduces waste and environmental impact. Mechanochemistry , or solid-state synthesis, where reactions are induced by mechanical grinding, has been successfully applied to nucleophilic aromatic fluorination using KF. rsc.org Water, supercritical CO2, and ionic liquids are also explored as greener solvent alternatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical strategy, as it avoids the pre-installation and subsequent loss of leaving groups. princeton.edursc.org

For example, the synthesis of 3-(trifluoromethyl)benzoic acid has been reported via the oxidation of the corresponding aldehyde using hydrogen peroxide in water, representing a greener alternative to traditional heavy-metal oxidants. chemicalbook.com Similarly, the synthesis of 4-(trifluoromethyl)benzoic acid can be achieved through the aerobic oxidation of p-trifluorobenzaldehyde in water using a catalytic amount of cobalt and copper salts. chemicalbook.com These examples highlight the ongoing efforts to create more sustainable pathways to valuable fluorinated building blocks. rsc.org

Iii. Chemical Reactivity and Derivatization Strategies of Substituted Benzoic Acids

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and acid halides.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a substituted benzoic acid like 3-chloro-2-(trifluoromethyl)benzoic acid, esters can be prepared through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product.

Alternatively, esterification can be achieved under milder conditions using coupling reagents or by first converting the carboxylic acid to a more reactive intermediate. For instance, benzyne-mediated esterification allows for the formation of esters under mild conditions through the selective nucleophilic addition of the carboxylic acid to benzyne, followed by transesterification. organic-chemistry.org

Table 1: Representative Esterification Methods

Method Reagents Conditions Description
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) Heat, often with water removal A classic equilibrium-based method suitable for simple alcohols. iajpr.com
Alkyl Halide Reaction Alkyl Halide, Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) The carboxylate salt, formed in situ, acts as a nucleophile to displace the halide.
Coupling Agent-Mediated Alcohol, Coupling Agent (e.g., EDCI, DCC), Base (e.g., DMAP) Room temperature, anhydrous solvent (e.g., CH₂Cl₂) Forms a highly reactive intermediate, facilitating attack by the alcohol nucleophile. organic-chemistry.org

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry and materials science. researchgate.net Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ or converted to a more reactive species.

One common strategy involves the use of coupling reagents that generate a highly reactive acyloxy-phosphonium or similar species, which is then readily attacked by the amine. researchgate.netacs.org A variety of such reagents are available, allowing for the formation of amide bonds under mild, room-temperature conditions. researchgate.netacs.org Another approach is the initial conversion of the carboxylic acid to its acid chloride, which then reacts rapidly with the desired primary or secondary amine. nih.gov

Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids

Reagent Class Examples Mechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) Activates the carboxyl group to form an O-acylisourea intermediate.
Phosphonium (B103445) Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) Forms a reactive benzotriazolyl ester intermediate.
In Situ Acid Chloride Formation Triphenylphosphine (PPh₃) and N-Chlorophthalimide (NCPhth) Generates phosphonium salts in situ that activate the carboxylic acid. acs.orgnih.gov

The synthesis of N-trifluoromethyl amides, a class of compounds with unique properties, can also be achieved from carboxylic acid derivatives like halides and esters under mild conditions in the presence of silver fluoride (B91410) and an isothiocyanate. nih.gov

The conversion of this compound into its corresponding acid halide, 3-chloro-2-(trifluoromethyl)benzoyl chloride, provides a highly reactive intermediate for further synthesis. Acid halides are valuable precursors for the preparation of esters, amides, and for use in Friedel-Crafts acylation reactions.

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.comlibretexts.org The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.org The synthesis of trifluoromethyl-substituted benzoyl chlorides from the corresponding acids using thionyl chloride is a well-established method. google.com

Table 3: Reagents for Acid Chloride Synthesis

Reagent Formula Byproducts Key Features
Thionyl Chloride SOCl₂ SO₂(g), HCl(g) Byproducts are gaseous, simplifying purification. libretexts.orglibretexts.org
Oxalyl Chloride (COCl)₂ CO(g), CO₂(g), HCl(g) Reaction can be run under milder conditions, often catalyzed by DMF. chemicalbook.com

Reactivity of Aromatic Halogen Substituents

The chlorine atom on the aromatic ring of this compound is generally unreactive under standard nucleophilic substitution conditions (Sₙ1/Sₙ2). However, its reactivity is significantly enhanced in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent trifluoromethyl group.

Aryl halides can undergo nucleophilic substitution through an addition-elimination mechanism (SₙAr), provided the ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org In this compound, the trifluoromethyl group is a powerful electron-withdrawing substituent. Its position ortho to the chlorine atom strongly activates that site for nucleophilic attack.

The mechanism involves two key steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

This pathway allows for the displacement of the chlorine atom by a variety of nucleophiles, such as alkoxides, amines, and thiolates, to generate a diverse range of substituted 2-(trifluoromethyl)benzoic acid derivatives. The reaction is favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. libretexts.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly powerful for creating biaryl structures. libretexts.org

The chlorine atom of this compound can serve as the halide component in a Suzuki-Miyaura reaction. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern palladium catalyst systems with specialized phosphine (B1218219) ligands (e.g., RuPhos) enable their efficient coupling. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the elaboration of the this compound scaffold. nih.govnih.gov

Table 4: Components of a Typical Suzuki-Miyaura Reaction

Component Example Role in Catalytic Cycle
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄ Source of the active Pd(0) catalyst.
Ligand RuPhos, SPhos, PPh₃ Stabilizes the palladium center and modulates its reactivity.
Organoboron Reagent Phenylboronic acid Provides the nucleophilic carbon component for the new C-C bond. libretexts.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent for the transmetalation step. nih.gov

Chemical Modifications Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its exceptional stability and is generally considered robust and unreactive under a wide range of reaction conditions. tcichemicals.com This chemical inertness is attributed to the high strength of the carbon-fluorine bonds. Consequently, direct chemical modification or derivatization of the -CF3 group on an aromatic ring is challenging and not a common synthetic strategy. tcichemicals.com

While direct transformation of the -CF3 group is difficult, it is pertinent to discuss synthetic strategies that involve the interconversion of a carboxylic acid and a trifluoromethyl group, as this highlights the conditions required to form or react with such a stable moiety. These transformations typically require potent and specific fluorinating reagents.

One established method for converting an aromatic carboxylic acid into a trifluoromethyl group is through deoxofluorination using sulfur tetrafluoride (SF4) or its equivalents. researchgate.net This reaction replaces the oxygen atoms of the carboxyl group with fluorine atoms. Another, less common, method involves a two-step process where the carboxylic acid is first converted to a dithioester, which is then treated with a powerful fluorinating agent like bromine trifluoride (BrF3) to yield the trifluoromethyl derivative. researchgate.net These methods underscore the harsh conditions necessary to effect transformations at a carbon center destined to become, or which already is, a trifluoromethyl group.

The primary role of the trifluoromethyl group in the context of reactivity is not as a site for modification, but as a powerful electron-withdrawing group that profoundly influences the reactivity of the entire molecule, particularly the aromatic ring. tcichemicals.comnih.gov

Table 1: Synthetic Methods for the Conversion of Aromatic Carboxylic Acids to Trifluoromethyl Groups

MethodReagentsDescriptionReference
DeoxofluorinationSulfur Tetrafluoride (SF₄)A direct but hazardous method that replaces the carboxylic acid's oxygen atoms with fluorine under pressure. researchgate.net
Dithioester Fluorination1. Dithioester formation2. Bromine Trifluoride (BrF₃)A two-step process involving the conversion of the carboxylic acid to a dithioester followed by reaction with a strong fluorinating agent. researchgate.net

Electrophilic Aromatic Substitution on Substituted Benzoic Acid Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity (the position at which the new substituent is added) of the reaction are dictated by the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). They also direct incoming electrophiles to specific positions: ortho (position 2), meta (position 3), or para (position 4).

In this compound, all three substituents are deactivating groups, making the aromatic ring significantly less reactive towards electrophiles than benzene. libretexts.org Their individual directing effects are as follows:

Carboxylic Acid (-COOH): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl and hydroxyl components. It is a meta-director. libretexts.org

Trifluoromethyl (-CF3): This is one of the most powerful electron-withdrawing and deactivating groups due to the strong inductive effect of the three fluorine atoms. It is a potent meta-director. masterorganicchemistry.com

Chloro (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion) formed during the substitution. libretexts.orgorganicchemistrytutor.com

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionClassificationDirecting Effect
-COOH1DeactivatingMeta
-CF₃2DeactivatingMeta
-Cl3DeactivatingOrtho, Para

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration on this compound is controlled by the powerful deactivating and directing influences of the existing substituents.

The available positions for substitution are C4, C5, and C6. We can analyze the directing effects for each position:

Position C4: This position is para to the chloro group, meta to the trifluoromethyl group, and meta to the carboxylic acid group (relative to the substituent, not by numbering). The chloro group's para-directing resonance effect and the trifluoromethyl group's meta-directing effect are in agreement here. This makes C4 a potential site for substitution.

Position C5: This position is meta to the chloro group, ortho to the trifluoromethyl group, and meta to the carboxylic acid group. While the carboxylic acid directs meta to C5, substitution ortho to the extremely deactivating -CF3 group is highly disfavored.

Position C6: This position is ortho to the chloro group and meta to the trifluoromethyl group. Both of these effects direct toward C6. However, this position is subject to significant steric hindrance from the adjacent chloro group.

Considering these factors, substitution is most likely to be directed to position C4 . This position is electronically favored by being para to the chloro group (a resonance-donating effect that stabilizes the intermediate) and meta to the strongly deactivating -CF3 group, avoiding the formation of a highly unstable arenium ion with adjacent positive charges. libretexts.org While position C6 is also electronically favored by two of the groups, the steric hindrance from the adjacent chlorine atom may reduce its reactivity compared to the less hindered C4 position.

Experimental data on the nitration of the closely related compound 3-chlorobenzotrifluoride (B146439) (which lacks the carboxylic acid group) show that a mixture of isomers is formed, with nitration occurring at positions 2, 4, and 6. This suggests that while a primary product may be favored, the formation of multiple isomers is possible, with the precise ratio depending on specific reaction conditions such as temperature and acid concentration. The presence of the additional deactivating meta-directing carboxylic acid group in this compound would further deactivate the ring and likely enhance the preference for substitution at the C4 and C6 positions over the C5 position.

Table 3: Analysis of Regioselectivity for Nitration of this compound

Position for NitrationInfluence of -COOH (at C1)Influence of -CF₃ (at C2)Influence of -Cl (at C3)Predicted Outcome
C4 Neutral (para)Favorable (meta)Favorable (para)Likely major product. Electronically favored by two groups and less sterically hindered.
C5 Favorable (meta)Unfavorable (ortho)Neutral (meta)Unlikely product. Substitution ortho to the strongly deactivating -CF₃ group is energetically unfavorable.
C6 Unfavorable (ortho)Favorable (meta)Favorable (ortho)Possible minor product. Electronically favored but may be disfavored due to steric hindrance from the adjacent -Cl group.

Iv. Applications in Interdisciplinary Chemical Sciences

Role in Medicinal Chemistry and Pharmaceutical Development

In the sphere of medicinal chemistry, the structural framework of 3-chloro-2-(trifluoromethyl)benzoic acid is of particular interest for the development of new therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates.

The this compound moiety serves as a crucial scaffold in the synthesis of active pharmaceutical ingredients (APIs). While direct examples for this specific isomer are not extensively documented in publicly available literature, the use of closely related substituted benzoic acids is prevalent. For instance, compounds such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid have been identified as key intermediates in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net The general principle involves utilizing the carboxylic acid group for amide bond formation or other coupling reactions, while the chloro and trifluoromethyl groups modulate the physicochemical properties and biological activity of the final API. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve characteristics like lipophilicity and metabolic stability, which can lead to enhanced pharmacokinetic profiles.

Table 1: Related Benzoic Acid Derivatives as API Intermediates

Compound Application Reference
3-chloro-2,4-difluoro-5-hydroxybenzoic acid Intermediate for antimicrobial 3-quinolinecarboxylic acid drugs researchgate.net
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Potential substitute for acetylsalicylic acid (ASA) nih.gov

Derivatives of this compound are investigated as potential enzyme inhibitors. The specific substitution pattern can influence the binding affinity and selectivity of these molecules for the active sites of various enzymes. While comprehensive studies on the enzyme inhibitory profile of this compound itself are limited, research on analogous structures suggests this potential. For example, various benzoic acid derivatives have been explored as inhibitors of enzymes like trans-sialidase, which is a target for anti-Chagas disease drugs. The chloro and trifluoromethyl groups can play a critical role in establishing key interactions within the enzyme's binding pocket. In a broader context, similar compounds have been noted for their potential to inhibit enzymes involved in critical biochemical pathways. The synthesis of pyrazole (B372694) derivatives from isoniazid (B1672263) has led to inhibitors of mycolic acid biosynthesis, a crucial pathway in Mycobacterium tuberculosis. nih.gov

A significant application of chloro-trifluoromethyl-substituted benzoic acids is in the development of new treatments for tuberculosis. A closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a key precursor for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov These BTZs are a promising class of antitubercular agents that target the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov Similarly, 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has been utilized in the synthesis of novel antitubercular agents that also target DprE1. The synthesis of hydrazides from 3,5-dibromo-2-chlorobenzoic acid has also been explored for potential antitubercular activity. nuph.edu.ua

Table 2: Precursors for Antitubercular Agents

Precursor Compound Resulting Antitubercular Agent Class Target Enzyme Reference
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs) DprE1 nih.gov
3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid Novel antitubercular agents DprE1

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how variations in the substitution pattern on the phenyl ring affect the interaction with biological targets. For example, in the development of benzimidazole (B57391) derivatives as antibacterial agents, the presence and position of chloro and other substituents have been shown to significantly impact activity. chalcogen.ro In studies of YC-1 analogs, the introduction of a trifluoromethyl group at different positions on a phenyl ring resulted in varied inhibitory activity, highlighting the sensitivity of the biological target to the placement of this electron-withdrawing group. nih.gov Similarly, SAR studies on salicylic (B10762653) acid derivatives have demonstrated that the nature and position of substituents are crucial for their anti-inflammatory and analgesic properties. nih.gov These studies underscore the importance of the specific arrangement of the chloro and trifluoromethyl groups in this compound for modulating its potential biological effects.

Utility in Agrochemical Research

The structural motifs present in this compound are also valuable in the field of agrochemical research, particularly in the creation of new herbicides.

A key application of this chemical family is as an intermediate in the synthesis of herbicides. A patent for the preparation of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid highlights its role as a midbody in the synthesis of widely used diphenyl ether herbicides such as acifluorfen, fluoroglycofen, and fomesafen. google.com These herbicides are effective against a broad spectrum of broadleaf weeds. The synthesis involves the etherification of a substituted phenol (B47542) with a dichlorobenzotrifluoride, followed by acidification to yield the final benzoic acid derivative. google.com The presence of the trifluoromethyl group is a common feature in modern herbicides, contributing to their potency and efficacy.

Synthesis of Fungicidal Agents

The incorporation of trifluoromethyl and chloro- moieties is a well-established strategy in the design of modern fungicides. These groups can enhance the biological activity of a molecule by increasing its lipophilicity, metabolic stability, and binding affinity to target enzymes. While direct studies on the fungicidal applications of this compound are not extensively documented, research on structurally related compounds highlights the potential of this chemical scaffold.

Derivatives of trifluoromethylphenyl amides have been synthesized and evaluated for their fungicidal properties against various plant-pathogenic fungi. nih.gov For instance, a study identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as a compound with strong and broad-spectrum antifungal activity against several species of Colletotrichum and Phomopsis. nih.gov This demonstrates that the combination of chloro and trifluoromethylphenyl groups is a key pharmacophore for antifungal action.

Further research into boronic acid derivatives also supports the efficacy of this substitution pattern. 2-chloro-5-trifluoromethoxybenzeneboronic acid has shown potent antifungal activity against Geotrichum candidum, the fungus responsible for sour rot in vegetables. nih.govresearchgate.net The study revealed that the compound inhibits mycelial growth and spore germination by disrupting the plasma membrane and mitochondrial integrity, leading to a collapse in cellular energy production. nih.govresearchgate.net

The fungicidal potential of related heterocyclic compounds is also significant. Benzoxazolinone derivatives, which can be synthesized from precursors like chlorinated benzoic acids, are known to possess antimicrobial properties. nih.gov The attachment of halogenated rings to a core structure is a common approach to enhance antifungal potency. nih.govsigmaaldrich.com Similarly, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been designed as agricultural fungicides, with some candidates showing promising activity. nih.gov

Interactive Data Table: Fungicidal Activity of Related Compounds

Compound Target Fungi Observed Effect Reference
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide Colletotrichum acutatum, Phomopsis viticola Strong and broad-spectrum activity nih.gov
2-chloro-5-trifluoromethoxybenzeneboronic acid Geotrichum candidum Complete inhibition of mycelial growth at 0.25 mg/mL nih.govresearchgate.net
Various 1,2,3-Triazole-Substituted Derivatives Cryptococcus neoformans Inhibition of >50% fungal growth at 250 μg∙mL⁻¹ mdpi.com

These findings collectively suggest that this compound is a promising precursor for the development of novel fungicidal agents. Its carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling the synthesis of a diverse library of potential antifungal compounds for screening.

Intermediates for Crop Protection Products

The utility of halogenated and trifluoromethyl-substituted benzoic acids as key intermediates in the synthesis of agrochemicals is well-documented. These intermediates are crucial for building the molecular framework of many modern herbicides and insecticides.

For example, the related compound 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid is a widely used intermediate in the synthesis of diphenyl ether herbicides such as acifluorfen, fluoroglycofen-ethyl, and fomesafen, which are used to control broadleaf weeds in crops like soybeans. google.com The synthesis of this intermediate itself involves the reaction of precursors like 3,4-dichlorobenzotrifluoride (B146526). google.com

Furthermore, 3-(trifluoromethyl)benzoic acid is recognized as an environmental transformation product of the herbicide flurtamone. nih.gov This indicates that the trifluoromethyl benzoic acid moiety is a stable structural component relevant to the lifecycle of certain agrochemicals. The synthesis of trifluoromethylbenzoic acid compounds is an area of active research, as they are important precursors for various pesticides and medicines. google.com The development of efficient synthetic routes to these intermediates is critical for the chemical industry. semanticscholar.org

Given its structural features, this compound can be considered a valuable intermediate for the next generation of crop protection products. The specific arrangement of its substituents could lead to new active ingredients with potentially improved efficacy, selectivity, or environmental profiles.

Applications in Materials Science

The unique electronic properties and stability conferred by fluorine atoms have made fluorinated compounds, including this compound, attractive building blocks in materials science.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The properties of a MOF are directly influenced by the structure of its organic linker. Benzoic acid derivatives are commonly used as ligands, and the introduction of halogen and trifluoromethyl groups can tune the resulting MOF's properties, such as pore size, stability, and functionality.

For instance, 3-Chloro-2-fluorobenzoic acid has been identified as a precursor for ligands used in the formation of MOFs. ossila.com The carboxylic acid group coordinates with metal centers, while the halogen substituents can influence the framework's electronic environment and intermolecular interactions. Research on MOFs built from flexible ligands has shown that such frameworks can exhibit dynamic properties, which are desirable for applications in gas storage and catalysis. rsc.org

The use of 3,5-bis(trifluoromethyl)benzoic acid as a ligand has led to the synthesis of novel heterometallic ring structures, demonstrating the utility of trifluoromethyl groups in creating complex, functional supramolecular assemblies. acs.org The steric and electronic effects of the -CF3 groups play a crucial role in directing the assembly of the final framework. The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas separation, catalysis, and chemical sensing. nih.gov

Components in Advanced Liquid Crystal Formulations

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The introduction of fluorine atoms, and particularly the trifluoromethyl group, into mesogenic (liquid crystal-forming) molecules is a key strategy for developing advanced LC materials. nih.gov The -CF3 group is highly stable, and its bulkiness and strong dipole moment can significantly influence the intermolecular forces that govern the formation of liquid crystalline phases. nih.govsemanticscholar.org

Research on Schiff base liquid crystals has shown that terminal polar groups, including halogens and -CF3, are critical in determining the mesomorphic properties, such as the temperature range of the LC phase. mdpi.com Studies on compounds like (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate have demonstrated that the trifluoromethyl group promotes high thermal stability and can induce specific LC phases, such as the nematic phase, which is essential for display applications. semanticscholar.org The incorporation of a lateral chloro-substituent is also known to influence molecular packing and mesomorphic behavior. mdpi.comisca.me

The combination of chloro and trifluoromethyl substituents in a benzoic acid structure, as seen in this compound, makes it a potentially valuable component or precursor for new liquid crystalline materials with tailored dielectric anisotropy, viscosity, and thermal stability for use in advanced display technologies. biointerfaceresearch.com

Development of Fluorinated Functional Materials with Enhanced Properties

The incorporation of fluorine into organic molecules leads to significant changes in their chemical and physical properties due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique characteristics of the trifluoromethyl group. nih.gov These properties are exploited to create functional materials with enhanced stability, durability, and specific electronic characteristics.

The trifluoromethyl group is a powerful electron-withdrawing group and is very stable, making it a desirable feature in materials designed for demanding applications. nih.gov Fluorinated benzoic acids serve as fundamental building blocks for a wide range of these materials. For example, they are used in the synthesis of specialty polymers, coatings, and other materials where thermal stability and chemical resistance are paramount. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring provides a unique combination of lipophilicity and electronic effects that can be harnessed in materials design.

Development of Advanced Analytical Probes

The fluorine-19 (¹⁹F) isotope has properties that make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a 100% natural abundance and a high sensitivity, and its chemical shift is extremely sensitive to the local molecular environment. nih.gov This has led to the development of ¹⁹F-containing molecules as specialized analytical probes.

Fluorinated benzoic acids are ideal scaffolds for creating these probes. For example, 3-chloro-2-fluorobenzoic acid has been used to prepare a fluorine probe molecule for identifying and quantifying amino acids in metabolomics studies using ¹⁹F NMR. ossila.com The probe attaches to the target analytes, and the resulting changes in the ¹⁹F NMR signal allow for their detection and quantification.

The development of recognition-enabled chromatographic (REC) ¹⁹F NMR relies on such probes, which bind reversibly to analytes and generate distinct NMR signals, allowing for the analysis of complex mixtures without prior separation. researchgate.net The high sensitivity and large chemical shift range of ¹⁹F NMR can allow for the detection of analytes at very low concentrations. researchgate.netnih.gov Given that this compound contains a -CF3 group with three equivalent fluorine atoms, it represents a promising platform for designing highly sensitive ¹⁹F NMR probes for applications in biomedical imaging, drug discovery, and environmental analysis. umn.edu

Utilization as ¹⁹F NMR Probe Molecules for Metabolomics Studies

The intrinsic properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional tool for nuclear magnetic resonance (NMR) spectroscopy in the field of metabolomics. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection. ucsb.edunih.gov A key advantage of ¹⁹F NMR in biological studies is the virtual absence of endogenous fluorine in most living organisms, which eliminates background signals that can complicate proton (¹H) NMR spectra. nih.govnih.govrsc.org Furthermore, the ¹⁹F nucleus exhibits a wide range of chemical shifts that are exquisitely sensitive to the local molecular environment, making it an ideal probe for detecting subtle metabolic transformations. ucsb.edunih.govbipm.org

While direct metabolomics studies employing this compound are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable ¹⁹F NMR probe. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful sensor. nih.govspectrabase.com The three magnetically equivalent fluorine atoms of the -CF₃ group generate a strong, sharp singlet in the ¹⁹F NMR spectrum, enhancing detection sensitivity. nih.gov Any metabolic alteration of the parent molecule, even several bonds away from the fluorine atoms, is likely to induce a change in the electronic environment of the -CF₃ group, resulting in a discernible shift in its ¹⁹F NMR signal. nih.gov This allows for the simultaneous detection and quantification of the parent compound and its various metabolites in biological samples like urine, plasma, or tissue extracts with minimal sample preparation. colorado.edu

The study of other fluorinated compounds, such as fluoropyrimidines and flurbiprofen, has demonstrated the power of ¹⁹F NMR in tracking the metabolic fate of drugs and xenobiotics. spectrabase.com For instance, the biotransformation of a fluorinated compound can be monitored over time, providing insights into the rates and routes of its metabolism and excretion. spectrabase.com

The expected ¹⁹F NMR chemical shift of the trifluoromethyl group in this compound would serve as a unique identifier. For comparison, the ¹⁹F NMR chemical shifts for the -CF₃ group in related benzoic acid derivatives are presented in the table below. These shifts are typically reported relative to a reference standard such as trichlorofluoromethane (B166822) (CFCl₃).

Table 1: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethylated Benzoic Acid Derivatives

Compound Solvent Chemical Shift (δ) ppm
3-(Trifluoromethyl)benzoic acid DMSO -61.56
4-(Trifluoromethyl)benzoic acid CDCl₃ -62.87
3,5-Bis(trifluoromethyl)benzoic acid CD₃OD -64.5 (approx.)

This table is generated based on data from publicly available chemical databases and research articles for illustrative purposes. colorado.edu Actual chemical shifts can vary based on solvent, concentration, and temperature.

Metabolic modifications such as hydroxylation, glucuronidation, or sulfation of the aromatic ring or the carboxylic acid group of this compound would likely lead to the appearance of new signals in the ¹⁹F NMR spectrum at distinct chemical shifts from the parent compound. By integrating the signals, researchers could quantify the relative concentrations of the parent molecule and its metabolites, thereby mapping its metabolic pathway.

V. Advanced Characterization and Computational Investigations

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental to elucidating the molecular structure and electronic nature of 3-chloro-2-(trifluoromethyl)benzoic acid. Each technique probes different aspects of the molecule's quantum mechanical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from closely related analogs like 3-(trifluoromethyl)benzoic acid and other substituted benzoic acids. rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single carboxylic acid proton.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm, due to the acidic nature and hydrogen bonding of the proton.

Aromatic Protons (-C₆H₃): The three protons on the benzene (B151609) ring will appear in the aromatic region (7.0-8.5 ppm). Their precise shifts and multiplicities are determined by the electronic effects of the chloro- and trifluoromethyl- substituents. The proton ortho to the carboxylic acid group (at C6) is expected to be the most deshielded due to the anisotropy of the carbonyl group. The protons at C4 and C5 will exhibit splitting patterns (doublets or triplets) based on their coupling with adjacent protons. For example, in 3-chlorobenzoic acid, aromatic protons appear between 7.5 and 8.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): This carbon is expected to resonate in the range of 165-175 ppm, typical for carboxylic acids. rsc.org

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid group (C1) and those bearing the chloro (C3) and trifluoromethyl (C2) groups will have their signals shifted downfield. The CF₃ group will induce a quartet for the C2 carbon due to ¹J(C,F) coupling.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to strong one-bond coupling with the three fluorine atoms, typically observed in the 120-130 ppm region. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for this molecule. It will show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the region of -60 to -65 ppm relative to a CFCl₃ standard, which is characteristic for a CF₃ group attached to an aromatic ring. ossila.com For comparison, the ¹⁹F NMR signal for 3-fluorobenzoic acid appears at approximately -114 ppm. rsc.org

Predicted NMR Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H-COOH10.0 - 13.0Broad SingletShift is concentration and solvent dependent.
¹HAr-H7.5 - 8.5MultipletsComplex splitting due to H-H coupling.
¹³C-COOH165 - 175SingletTypical range for aromatic carboxylic acids.
¹³CC-CF₃~125 - 135QuartetDue to one-bond C-F coupling.
¹³CC-Cl~130 - 140SingletDeshielded by the chlorine atom.
¹³CAr-C120 - 140SingletsChemical shifts depend on substitution pattern.
¹⁹F-CF₃-60 to -65SingletRelative to CFCl₃ standard.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups and skeletal structure of the molecule by probing its vibrational modes. The spectra are expected to be complex due to the low symmetry of the molecule but will feature characteristic bands.

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. nist.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands around 3000-3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretching of the carboxylic acid group is expected around 1700-1730 cm⁻¹. The presence of the electron-withdrawing chloro and trifluoromethyl groups may shift this frequency slightly.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F stretching modes of the trifluoromethyl group are very strong and typically appear in the 1100-1350 cm⁻¹ range. mdpi.com

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and O-H stretches are often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic ring and the CF₃ group are typically strong and easily identifiable. The C-Cl stretch also gives a characteristic Raman signal. Data from 2-(trifluoromethyl)benzoic acid shows notable Raman bands that can be used for comparison. nih.gov

Expected Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected IntensityNotes
O-H stretch (H-bonded)2500 - 3300Strong, BroadCharacteristic of carboxylic acid dimers.
Aromatic C-H stretch3000 - 3100Weak to Medium-
C=O stretch1700 - 1730StrongPosition influenced by electronic effects.
Aromatic C=C stretch1450 - 1600Medium to StrongMultiple bands expected.
C-F stretch (CF₃)1100 - 1350Very StrongOften multiple strong bands. mdpi.com
C-Cl stretch600 - 800Medium to StrongLocated in the fingerprint region.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring. The absorption maxima (λ_max) are sensitive to the substituents on the ring. For this compound, the benzene ring is the primary chromophore. The carboxylic acid, chloro, and trifluoromethyl groups act as auxochromes, modifying the absorption profile.

The spectrum is expected to show two main absorption bands, similar to other substituted benzenes:

An intense band below 220 nm corresponding to the primary π → π* transition.

A less intense, fine-structured band between 260-290 nm (the B-band), which is characteristic of the benzene ring.

Both the chloro and trifluoromethyl groups are electron-withdrawing and can cause a slight bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. The presence of multiple substituents can lead to complex spectral profiles. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure through analysis of fragmentation patterns. For this compound (molecular formula C₈H₄ClF₃O₂, molecular weight ~224.5 g/mol ), the electron ionization (EI) mass spectrum would provide key structural information.

Molecular Ion (M⁺˙): A distinct molecular ion peak should be observed at m/z 224, with a characteristic M+2 peak at m/z 226 of approximately one-third the intensity, confirming the presence of one chlorine atom.

Key Fragmentation Pathways: The fragmentation is expected to proceed through several characteristic pathways for aromatic carboxylic acids and trifluoromethylated compounds: docbrown.infonist.govnist.gov

Loss of -OH: A peak at m/z 207, corresponding to the [M - OH]⁺ ion, forming a stable acylium cation.

Loss of -COOH: A peak at m/z 179, resulting from the loss of the entire carboxyl group ([M - COOH]⁺).

Loss of -CF₃: A peak at m/z 155 from the cleavage of the C-CF₃ bond ([M - CF₃]⁺). This fragment would still show the isotopic pattern for chlorine.

Loss of Cl: A peak at m/z 189 corresponding to the [M - Cl]⁺ ion.

Decarboxylation followed by CO loss: The acylium ion at m/z 207 may further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 179.

Tandem mass spectrometry (MS/MS) could be used to isolate specific fragment ions and induce further fragmentation, providing unambiguous confirmation of the proposed fragmentation pathways and connectivity within the molecule.

X-ray Crystallography for Precise Molecular and Crystal Structure Elucidation

While a specific crystal structure for this compound has not been reported, extensive data from closely related analogs like 3-chloro-2,4,5-trifluorobenzoic acid and 2-(trifluoromethyl)benzoic acid allows for a detailed and reliable prediction of its solid-state structure. researchgate.netnih.gov X-ray crystallography would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

It is expected that the steric strain between the adjacent chloro and trifluoromethyl groups at the C2 and C3 positions, along with the carboxylic acid group at C1, will cause the -COOH and -CF₃ groups to twist out of the plane of the benzene ring. For instance, in 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° relative to the aromatic ring. chemicalbook.com A similar or even greater torsion is expected for the title compound.

Crystallographic Data for an Analogous Compound: 3-chloro-2,4,5-trifluorobenzoic Acid nih.gov
ParameterValue
Chemical FormulaC₇H₂ClF₃O₂
Formula Weight210.54
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.4760 (9)
b (Å)13.654 (3)
c (Å)12.400 (3)
β (°)97.16 (3)
Volume (ų)751.9 (3)
Z4

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

The crystal packing of this compound is predicted to be dominated by the formation of strong intermolecular hydrogen bonds. As is characteristic for nearly all carboxylic acids in the solid state, two molecules are expected to form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov

This primary hydrogen bonding motif, often described with the graph-set notation R²₂(8), is a robust and highly directional interaction that dictates the primary supramolecular assembly. The O···O distance in such dimers is typically around 2.6-2.7 Å.

C-H···O and C-H···F interactions: Where aromatic protons form weak hydrogen bonds with oxygen or fluorine atoms of neighboring molecules.

Halogen bonding: Potential interactions involving the chlorine atom (C-Cl···O or C-Cl···F).

π-π stacking: Interactions between the aromatic rings of adjacent dimers, although this may be hindered by the bulky substituents.

The analysis of these interactions provides a complete picture of the forces governing the crystal lattice, which are fundamental to the material's physical properties.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a primary computational method for determining the most stable three-dimensional structure (optimized geometry) and the electronic characteristics of molecules like this compound. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are frequently used for accurate calculations of geometric parameters in similar halogenated aromatic compounds. researchgate.net

These calculations can predict key structural features, including:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-H, C-Cl, C-C(F3), C=O, C-O, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-Cl, C-C-COOH).

Dihedral Angles: The twist or torsion angle between the plane of the carboxylic acid group and the benzene ring.

Electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value RangeDescription
C-Cl Bond Length~1.74 ÅLength of the bond between the ring carbon and chlorine.
C-CF3 Bond Length~1.51 ÅLength of the bond between the ring carbon and the trifluoromethyl carbon.
C=O Bond Length~1.21 ÅLength of the carbonyl double bond in the carboxylic acid group.
COOH-Ring Dihedral Angle5° - 20°The angle of twist between the carboxylic acid group and the benzene ring.

Note: These values are estimations based on data for similar substituted benzoic acids and would require specific DFT calculations for precise determination.

Quantum chemical methods, particularly DFT, are employed to predict the vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.

The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. nih.gov Key vibrational modes for this molecule would include:

O-H stretching of the carboxylic acid (typically a broad band).

C=O stretching of the carbonyl group (a strong, characteristic band). mdpi.com

C-F stretching modes of the trifluoromethyl group.

C-Cl stretching mode.

Aromatic C-C and C-H stretching and bending modes.

The trifluoromethyl group's vibrations are often found in the 1100-1200 cm⁻¹ region. mdpi.com Theoretical predictions, when scaled appropriately, show good agreement with experimental spectra. nih.govmdpi.com

NMR chemical shift prediction is another valuable application. By calculating the magnetic shielding tensors, the chemical shifts for ¹H, ¹³C, and especially ¹⁹F nuclei can be estimated. The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and conformation. nih.gov The presence of the trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum, which would be sensitive to changes in solvent or binding interactions. nih.gov

Table 2: Estimated NMR Chemical Shift Regions for Key Nuclei

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic)7.5 - 8.5The exact shifts depend on the position relative to the electron-withdrawing groups.
¹H (Carboxyl)10 - 13Typically a broad singlet, highly dependent on solvent and concentration.
¹³C (Aromatic)120 - 140Includes quaternary carbons attached to substituents, which will have distinct shifts.
¹³C (Carbonyl)165 - 175Characteristic chemical shift for a carboxylic acid carbon.
¹⁹F (CF₃)~ -60 to -65Relative to a standard like CFCl₃. The shift is sensitive to the molecular environment.

Note: These are general estimations. Precise shifts require specific quantum chemical calculations and experimental verification.

Computational methods are essential for exploring the conformational landscape and determining the thermochemical properties of this compound. By calculating the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-COOH bond and the C-CF₃ bond), different stable conformers and the energy barriers between them can be identified. nih.gov This analysis reveals the relative stability of different rotational isomers.

High-level ab initio methods, such as G3MP2 and G4MP2, can be used to calculate accurate thermochemical data. dntb.gov.ua These properties are fundamental to understanding the molecule's stability and reactivity. Key thermochemical parameters that can be computed include:

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nist.gov

Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the formation of the compound.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance. nist.gov

For related compounds like 2-(trifluoromethyl)benzoic acid, standard enthalpies of formation have been calculated, providing a reference for the expected values for its chloro-substituted analogue. dntb.gov.ua

Quantitative Structure-Metabolism Relationships (QSMR) are computational models that aim to predict the metabolic fate of a chemical based on its molecular structure. nih.govwordpress.com For a compound like this compound, QSMR models could be developed to predict its biotransformation, such as the extent of phase II conjugation with glycine (B1666218) or glucuronic acid. nih.gov

The process involves calculating a set of molecular descriptors for the compound using computational chemistry. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific van der Waals radii.

Lipophilic Descriptors: LogP (octanol-water partition coefficient).

These descriptors are then used as input for statistical models, such as linear regression or machine learning algorithms, which have been trained on experimental metabolism data from a series of related compounds (e.g., other substituted benzoic acids). nih.govwordpress.com Such models could predict the percentage of the parent compound excreted unchanged or the relative amounts of its major metabolites.

The structure and properties of this compound, particularly in the condensed phase, are heavily influenced by a network of non-covalent interactions. Computational tools are used to identify and quantify these forces.

The most significant non-covalent interaction is the O-H···O hydrogen bond that leads to the formation of carboxylic acid dimers. nih.gov Beyond this, other weaker interactions play a role in the crystal packing and molecular conformation:

C-H···O and C-H···F Hydrogen Bonds: Interactions between aromatic C-H groups and oxygen or fluorine atoms on neighboring molecules. researchgate.net

Halogen Bonds: The chlorine atom can act as a Lewis acidic site (a σ-hole) and interact with nucleophilic atoms like oxygen.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in a crystal structure. nih.gov It maps the different types of close contacts on the molecular surface, providing a detailed picture of the packing environment and the relative importance of various non-covalent interactions.

Vi. Environmental and Biological Impact Studies

Metabolic Pathways and Biotransformation of Related Compounds

The metabolic fate of 3-chloro-2-(trifluoromethyl)benzoic acid in biological systems is not extensively documented in publicly available literature. However, insights can be gleaned from studies on structurally similar compounds, including various fluorinated and chlorinated benzoic acids. Microorganisms, particularly bacteria and fungi, have demonstrated the ability to transform these compounds through several metabolic pathways.

Fungi, such as Cunninghamella elegans, are known to be effective in the biotransformation of fluorinated benzoic acids. tandfonline.com Studies have shown that C. elegans can efficiently reduce ortho-, meta-, and para-fluoro- and trifluoromethyl-substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com This reductive transformation of the carboxylic acid group is a significant metabolic pathway observed in this fungus. tandfonline.com In contrast, soil bacteria from the genus Streptomyces have been observed to convert these same benzoic acids into their corresponding benzamides with high efficiency. tandfonline.com

Bacterial degradation of fluorinated aromatic compounds often involves initial activation of the aromatic ring. For instance, the metabolism of 3-fluorobenzoic acid by Sphingomonas sp. HB1 proceeds via the benzoate-degrading pathway, which involves hydroxylation at the C1/C2 or C1/C6 positions to form fluorinated catechols. doi.org Similarly, the cometabolism of 4-trifluoromethylbenzoate by Pseudomonas putida strains leads to the formation of 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate and 4-TFM-2,3-dihydroxybenzoate. nih.gov

The table below summarizes the observed biotransformations of related fluorinated benzoic acids by different microorganisms.

Compound FamilyMicroorganismTransformationResulting ProductReference
Fluoro- and Trifluoromethyl-substituted benzoic acidsCunninghamella elegansCarboxylate reductionCorresponding benzyl alcohols tandfonline.com
Fluoro- and Trifluoromethyl-substituted benzoic acidsStreptomyces sp. JCM9888AmidationCorresponding benzamides tandfonline.com
3-Fluorobenzoic acidSphingomonas sp. HB1Dioxygenation3- or 4-fluorocatechol doi.org
4-TrifluoromethylbenzoatePseudomonas putidaDioxygenation4-TFM-2,3-dihydroxybenzoate nih.gov
3-TrifluoromethylbenzoateAerobic bacteriameta-cleavage2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate nih.gov

Degradation Mechanisms in Environmental and Biological Systems

The degradation of halogenated aromatic compounds like this compound is influenced by the nature of the substituents and the environmental conditions. The presence of both chlorine and a trifluoromethyl group makes the compound susceptible to a range of degradation mechanisms, though it also contributes to its recalcitrance.

Microbial Degradation: Under aerobic conditions, bacteria can initiate the degradation of chlorinated and fluorinated aromatic compounds. doi.orgeurochlor.org For trifluoromethyl-benzoates, aerobic bacteria that catabolize alkylbenzoates can achieve incomplete degradation, which often ceases after ring-fission, leading to the accumulation of biochemically resistant intermediates like trifluoromethyl muconate semialdehyde. nih.gov The degradation of chlorinated aromatic compounds with oxygen-containing functional groups is distinctly different from those without. eurochlor.org

Anaerobic degradation is a crucial mechanism for highly chlorinated compounds. eurochlor.orgiwaponline.com This process often involves reductive dechlorination, where the halogen substituent is removed and replaced by a hydrogen atom. iwaponline.com For instance, 3-chlorobenzoate (B1228886) (3-CBc) has been shown to be consistently degraded in various anaerobic sediments, although this process can require long acclimation periods. eurochlor.org Complete mineralization of some chlorinated benzoates has been observed to require a sequence of anaerobic and aerobic conditions. eurochlor.org

Photodegradation: Photochemical degradation can also play a role in the environmental fate of these compounds. The ring-fission products of microbial degradation of trifluoromethyl-benzoates, which are resistant to further biochemical attack, have been shown to be degraded by sunlight. nih.gov A study on the photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media using UVC irradiation found that the para-isomer was more prone to degradation, with a defluorination efficiency of about 90%. researchgate.net

The following table outlines various degradation mechanisms observed for related compounds.

Degradation TypeCompound TypeMechanismKey FindingsReference
Aerobic MicrobialTrifluoromethyl-benzoatesmeta-cleavageAccumulation of recalcitrant intermediates nih.gov
Anaerobic MicrobialChlorinated BenzoatesReductive DechlorinationDegradation of higher chlorinated congeners eurochlor.orgiwaponline.com
PhotodegradationTrifluoromethyl Benzoic Acid IsomersUVC IrradiationIsomer-dependent degradation efficiency researchgate.net
Sequentialm-Trifluoromethyl-benzoateBiochemical and PhotochemicalComplete destruction beyond recalcitrant intermediate nih.gov

Interactions with Biological Targets and Macromolecules

The biological activity of compounds like this compound is predicated on their interaction with biological macromolecules, such as enzymes and proteins. The specific substituents on the benzoic acid ring play a crucial role in determining the nature and strength of these interactions.

Studies on the binding of substituted benzoic acids to bovine serum albumin (BSA), a major plasma protein, have shown that the affinity is sensitive to the nature and position of the substituents. nih.gov The electron-density distribution in the aromatic ring has been identified as a crucial factor influencing the binding affinity of the acid anions. nih.gov This suggests that the electron-withdrawing properties of the chloro and trifluoromethyl groups in this compound would significantly influence its binding to proteins.

Furthermore, halogenated derivatives of benzotriazoles have been studied as inhibitors of protein kinases, such as the human protein kinase CK2. nih.gov These interactions can be highly specific, with the binding mode determined by a balance of forces including hydrogen bonds and halogen bonds. nih.gov The introduction of fluorine into small molecules can lead to higher binding affinities and selectivity for their target proteins. nih.gov The trifluoromethyl group, in particular, can enhance lipophilicity, which may improve cellular uptake and interaction with hydrophobic binding pockets within proteins. researchgate.net

The table below summarizes key findings on the interaction of related compounds with biological macromolecules.

Compound ClassBiological TargetKey FindingsImplication for this compoundReference
Substituted Benzoic AcidsBovine Serum AlbuminBinding affinity is dependent on the nature and position of substituents; electron-density distribution is crucial.The chloro and trifluoromethyl groups likely enhance protein binding. nih.gov
Halogenated BenzotriazolesHuman Protein Kinase CK2Act as ATP-competitive inhibitors with binding influenced by halogen bonds.Potential for specific interactions with enzyme active sites. nih.gov
Fluoro-organic MoleculesProteins and EnzymesFluorine substitution can increase binding affinity and selectivity.The fluorine and trifluoromethyl groups may confer specific biological activity. nih.gov

Environmental Fate and Persistence of Fluorinated Aromatic Carboxylic Acids

The environmental fate and persistence of fluorinated aromatic carboxylic acids are of significant concern due to the high strength of the carbon-fluorine bond. wikipedia.org This bond strength makes many organofluorine compounds resistant to both biological and chemical degradation, leading to their persistence in the environment. wikipedia.org

Fluorinated carboxylic acids are generally considered to be persistent, and some, particularly the long-chain perfluorinated carboxylic acids (PFCAs), have been found to be ubiquitous environmental contaminants. industrialchemicals.gov.au These compounds can be transported over long distances and have been detected in remote environments. industrialchemicals.gov.au While shorter-chain PFCAs are not expected to be highly bioaccumulative in fatty tissues, they have been observed to bind to proteins in plasma and the liver. industrialchemicals.gov.au However, studies on fish have shown that the bioaccumulation potential of PFCAs decreases with shorter chain lengths. industrialchemicals.gov.au

The table below provides an overview of the environmental fate characteristics of related fluorinated carboxylic acids.

Compound ClassEnvironmental AspectKey FindingsReference
Organofluorine CompoundsPersistenceHigh strength of the C-F bond leads to resistance to degradation. wikipedia.org
Perfluorinated Carboxylic Acids (PFCAs)BioaccumulationShorter-chain PFCAs show lower bioaccumulation potential in fish compared to longer-chain ones. They bind to proteins rather than accumulating in fat. industrialchemicals.gov.au
Trifluoromethyl-substituted AromaticsTransformationCan form persistent environmental transformation products. nih.gov
Fluorinated Aromatic Carboxylic AcidsGeneral FateExpected to be persistent in the environment due to the stability of the C-F bond. wikipedia.org

Vii. Process Chemistry and Industrial Synthesis Considerations

Optimization of Reaction Conditions for Large-Scale Production

The optimization of reaction parameters is a critical step in developing a commercially viable synthesis of 3-chloro-2-(trifluoromethyl)benzoic acid. Key variables that are typically scrutinized include temperature, pressure, catalyst selection and loading, solvent choice, and reaction time. While specific large-scale production data for this compound is proprietary, insights can be drawn from analogous reactions reported in the literature.

For instance, the synthesis of structurally related trifluoromethylated benzoic acids often involves palladium-catalyzed cross-coupling reactions. In such cases, the optimization of the palladium catalyst, phosphine (B1218219) ligands, and base is crucial. A study on a palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides highlighted the significant impact of these components on product yield. researchgate.net The choice of solvent can also dramatically influence reaction outcomes; a mixed solvent system of THF and PhCF3 (v/v = 4/1) was found to improve the yield of the desired product in one study. researchgate.net

Temperature is another critical parameter that must be carefully controlled in large-scale reactors to ensure consistent product quality and to minimize the formation of impurities. Both elevating and lowering the reaction temperature beyond the optimal range have been shown to have a negative effect on similar reactions. researchgate.net

A hypothetical optimization table for a key synthetic step in the production of this compound, based on common practices for analogous transformations, might look as follows:

Table 1: Hypothetical Optimization of a Key Coupling Step for Large-Scale Synthesis

Parameter Condition A Condition B Condition C Yield (%)
Catalyst Pd(OAc)₂ Pd(hfac)₂ PdCl₂(PPh₃)₂ 65
Ligand PPh₃ XPhos SPhos 78
Base Na₂CO₃ K₃PO₄ Cs₂CO₃ 85
Solvent Toluene Dioxane THF/PhCF₃ (4:1) 92
Temperature 80 °C 100 °C 120 °C 88

| Time | 12 h | 18 h | 24 h | 90 |

This table is illustrative and based on general principles of process optimization for similar chemical transformations.

Furthermore, a Chinese patent for a related compound, 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, emphasizes the use of a crown-ether phase transfer catalyst to enhance the reaction rate and achieve a yield of over 96%. google.com The method also involves the use of a dimethylsulfoxide/toluene mixed solvent and an etherification temperature range of 130-175 °C. google.com Such strategies are indicative of the types of optimization that would be explored for the large-scale synthesis of this compound to improve efficiency and yield.

Development of Continuous Flow Synthesis Techniques for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. The application of continuous flow techniques to the synthesis of this compound or its precursors can lead to substantial process improvements.

A key advantage of continuous flow is the superior heat and mass transfer achieved in microreactors or flow reactors. This is especially important for highly exothermic reactions, such as nitration or halogenation steps, which might be involved in the synthesis of the target molecule or its intermediates. A study on the continuous flow nitration of a similar structure, 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, demonstrated that this technology provides a safer and more efficient method for industrial production compared to batch reactors. researchgate.net In this specific case, the use of a droplet-based microreactor allowed for precise control of reaction parameters, leading to a high conversion rate and selectivity. researchgate.netsoton.ac.uk

The development of a continuous flow process for a synthetic step towards this compound would involve optimizing parameters such as residence time, temperature, and molar ratios of reactants. The aforementioned study on a related compound found optimal conditions at a reaction temperature of 308 K and a residence time of 220 seconds, achieving a conversion of 83.03% and a selectivity of 79.52%. researchgate.netsoton.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical Nitration Step

Parameter Traditional Batch Reactor Continuous Flow Microreactor
Heat Transfer Poor, risk of thermal runaway Excellent, enhanced safety
Mass Transfer Limited, can affect reaction rate High, improved efficiency
Reaction Time Hours Minutes
Scalability Difficult, requires larger vessels Easier, by numbering-up reactors

| Safety | Higher risk with hazardous reagents | Reduced risk due to small reaction volume |

This table illustrates the general advantages of continuous flow technology based on reported studies for analogous reactions. researchgate.net

The ability to telescope reaction steps, where the output of one reactor flows directly into the next without intermediate workup and purification, is another significant benefit of continuous flow synthesis. nih.gov This approach can drastically reduce production time, solvent usage, and waste generation, contributing to a more sustainable and economical industrial process.

Analysis of Patent Literature for Analogous Industrial Synthetic Routes

A thorough review of the patent literature provides valuable insights into established and emerging industrial synthetic routes for compounds structurally analogous to this compound. These patents often disclose key process details, including catalysts, solvents, and reaction conditions that have been optimized for large-scale production.

For example, a Chinese patent (CN102766043A) details a preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. This process utilizes a crown-ether phase transfer catalyst in a dimethylsulfoxide/toluene mixed solvent system, followed by etherification with 3,4-dichlorobenzotrifluoride (B146526) at elevated temperatures (130-175 °C). google.com The patent claims a yield of over 96%, a significant improvement over traditional methods, and a reduction in the consumption of dimethylsulfoxide by more than 50%, highlighting the focus on both efficiency and environmental considerations in industrial synthesis. google.com

Another relevant patent (CN107417518A) describes a synthetic method for a trifluoromethylbenzoic acid derivative starting from p-methylbenzoic acid. The multi-step process involves acylation, photochlorination, fluorination with hydrogen fluoride (B91410), and final hydrolysis. google.com This patent underscores the variety of synthetic strategies employed in an industrial setting to access trifluoromethylated aromatic carboxylic acids.

The patent literature also reveals common strategies for the introduction of the trifluoromethyl group. While not specific to this compound, patents for other trifluoromethylated compounds often describe the use of reagents like trifluoromethyltrimethylsilane (TMSCF₃) or the conversion of a trichloromethyl group via fluorination. google.com

Table 3: Overview of Synthetic Strategies from Patent Literature for Analogous Compounds

Patent Key Transformation Starting Materials Reagents/Catalysts Reported Advantages
CN102766043A Etherification m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride Crown-ether catalyst, DMSO/Toluene High yield (>96%), reduced solvent use, shorter reaction time. google.com
CN107417518A Multi-step synthesis p-Methylbenzoic acid Thionyl chloride, Chlorine (light), Hydrogen fluoride Readily available starting materials, high product yield, simple process. google.com

This table summarizes key information from patents for the synthesis of compounds analogous to this compound, providing insights into potential industrial routes.

By analyzing these and other patents, chemists can identify proven synthetic methodologies, potential challenges in scaling up, and opportunities for process innovation in the industrial production of this compound.

Q & A

Basic Research Questions

Q. What are the methodological approaches for synthesizing 3-chloro-2-(trifluoromethyl)benzoic acid?

  • Synthetic routes : A common strategy involves sequential functionalization of the benzene ring. The trifluoromethyl group can be introduced via directed ortho-metalation followed by reaction with CF₃ sources (e.g., Ruppert-Prakash reagent). Subsequent chlorination at the 3-position may employ FeCl₃-catalyzed electrophilic substitution or halogen exchange reactions under controlled conditions. Post-synthetic hydrolysis of ester intermediates yields the carboxylic acid .
  • Critical considerations : Monitor reaction progress using TLC or HPLC to avoid over-chlorination. Optimize temperature (e.g., 0–40°C) to balance reactivity and selectivity .

Q. How can HPLC be optimized for purity assessment of this compound?

  • Methodology : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:0.1% phosphoric acid (55:45 v/v) at 1.0 mL/min. Detection at 254 nm provides sensitivity for aromatic and carboxylic acid moieties. Validate the method with spiked recovery tests (98–103% recovery, RSD <1.2%) to ensure accuracy .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : Assign peaks using ¹H NMR (δ ~13 ppm for COOH, δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~170 ppm for COOH, 110–140 ppm for CF₃ and Cl-substituted carbons).
  • X-ray crystallography : Employ SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Use ORTEP-3 for visualization .

Q. How is the pKa of this compound experimentally determined?

  • Potentiometric titration : Dissolve the compound in 50% aqueous ethanol and titrate with 0.1 M NaOH. Use a glass electrode to monitor pH, and calculate pKa from the inflection point. Compare results with computational predictions (e.g., DFT) to validate accuracy. Note that electron-withdrawing groups (Cl, CF₃) lower pKa significantly (e.g., ~1.5–3.0 for analogous benzoic acids) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic effects of substituents?

  • Approach : Perform geometry optimization at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and natural bond orbital (NBO) charges. Analyze the electron-withdrawing effects of Cl and CF₃ on aromatic ring electron density and carboxyl group acidity. Validate computational pKa values against experimental data .

Q. What reaction mechanisms explain substituent-directed regioselectivity in derivatization?

  • Mechanistic insight : The Cl and CF₃ groups direct electrophilic attacks via resonance and inductive effects. For example, nitration may occur at the 4-position due to meta-directing effects of CF₃. Use Hammett σ constants (σₘ for CF₃ = 0.43, σₚ for Cl = 0.23) to predict substituent influence on reaction rates .

Q. How can hydrogen-bonding patterns in crystals inform supramolecular design?

  • Graph set analysis : Resolve intermolecular interactions (e.g., O–H···O carboxylic dimers, C–Cl···π contacts) using Etter’s graph theory. Classify motifs as R₂²(8) for dimeric COOH interactions or C(4) chains for extended networks. Correlate packing efficiency with thermal stability via DSC .

Q. How should researchers address contradictions in reported physicochemical data?

  • Resolution strategy : Cross-validate pKa or solubility data using orthogonal methods (e.g., UV-Vis titration vs. potentiometry). For crystallographic discrepancies (e.g., unit cell parameters), re-refine data with SHELXL using high-resolution datasets (R₁ < 0.05). Reconcile computational and experimental results via sensitivity analysis .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-(trifluoromethyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-chloro-2-(trifluoromethyl)benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.